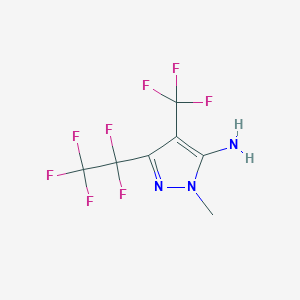
1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine is a fluorinated pyrazole derivative. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and biological activity. This compound, with its multiple fluorine atoms, is of particular interest in various fields of scientific research and industrial applications.
Preparation Methods
One common method is radical trifluoromethylation, which involves the addition of trifluoromethyl radicals to the pyrazole ring . This process can be carried out under various conditions, often using metal catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar radical reactions, optimized for higher yields and purity .
Chemical Reactions Analysis
1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine can be compared with other fluorinated pyrazole derivatives:
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: This compound has fewer fluorine atoms, which may result in different chemical and biological properties.
1-Methyl-3-(pentafluoroethyl)-1H-pyrazol-5-amine: Lacks the trifluoromethyl group, potentially affecting its reactivity and stability.
The uniqueness of this compound lies in its combination of pentafluoroethyl and trifluoromethyl groups, which confer distinct properties that are valuable in various applications .
Biological Activity
1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-amine is a fluorinated pyrazole derivative that has attracted significant attention due to its unique molecular structure and potential biological activities. The compound's distinct characteristics, primarily influenced by its multiple fluorine substituents, enhance its chemical stability and reactivity, making it a valuable candidate for various applications in medicinal chemistry and drug development.
The molecular formula of this compound is C7H3F9N2, with a molecular weight of 286.1 g/mol. The presence of both pentafluoroethyl and trifluoromethyl groups contributes to its high thermal stability and chemical resistance, which are critical for biological activity and interaction with biomolecules .
Fluorinated compounds like this compound are known to enhance metabolic stability and bioavailability. The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Studies suggest that the fluorinated moieties can significantly influence binding affinities and interaction profiles, which are crucial for therapeutic applications .
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit notable antioxidant properties. In comparative studies, similar compounds have demonstrated the ability to scavenge free radicals effectively. For instance, compounds derived from pyrazoles have shown high radical-binding activity in assays such as ABTS and FRAP, indicating their potential as antioxidants . The antioxidant activity of this compound is yet to be fully quantified but is expected to be significant due to its structural similarities with other active pyrazole derivatives.
Inhibitory Activities
In vitro studies have also explored the inhibitory effects of related pyrazole compounds on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission and metabolic processes. The inhibitory potential of fluorinated pyrazoles suggests that this compound may also exhibit similar activities .
Comparative Analysis
To better understand the unique biological properties of this compound, a comparison with other related compounds can be insightful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Fewer fluorine atoms | Moderate AChE inhibition |
| 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole | Lacks trifluoromethyl group | Reduced reactivity |
| 3,5-Bis(trifluoromethyl)-pyrazole derivatives | Multiple trifluoromethyl groups | Enhanced antioxidant activity |
The unique combination of both pentafluoroethyl and trifluoromethyl groups in this compound contributes to its distinct biological profile compared to other derivatives .
Case Studies
Recent studies have focused on synthesizing analogs of pyrazole derivatives for various therapeutic applications. For instance, the synthesis of N-substituted pyridinyl analogs demonstrated moderate antifungal activity against phytopathogenic fungi, suggesting that modifications in the pyrazole structure can lead to enhanced biological activities .
Properties
CAS No. |
132631-86-8 |
|---|---|
Molecular Formula |
C7H5F8N3 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H5F8N3/c1-18-4(16)2(6(10,11)12)3(17-18)5(8,9)7(13,14)15/h16H2,1H3 |
InChI Key |
ULWCNDONUYLJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















